molecular formula C8H3ClF3NO B1404496 2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile CAS No. 1404193-92-5

2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile

Cat. No. B1404496
M. Wt: 221.56 g/mol
InChI Key: BFOKMIREQHZPTB-UHFFFAOYSA-N
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Description

The compound “2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile” is an organic compound containing a benzene ring. The benzene ring is substituted with a chlorodifluoromethoxy group at the 2-position and a fluoro group at the 6-position. The presence of the nitrile group indicates that this compound contains a cyano functional group (-C≡N), which is a carbon-nitrogen triple bond .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the chlorodifluoromethoxy group, the fluoro group, and the nitrile group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, a planar, cyclic molecule consisting of six carbon atoms with alternating single and double bonds. The chlorodifluoromethoxy, fluoro, and nitrile groups would be attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitrile group and the electron-donating chlorodifluoromethoxy group. The presence of these groups could make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar nitrile group could make it somewhat soluble in polar solvents, while the nonpolar benzene ring could make it soluble in nonpolar solvents .

Safety And Hazards

As with any chemical compound, handling “2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety and hazard information would depend on the properties of the compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Compounds with similar structures are often used in the development of pharmaceuticals, so it’s possible that this compound could have similar uses .

properties

IUPAC Name

2-[chloro(difluoro)methoxy]-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-8(11,12)14-7-3-1-2-6(10)5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOKMIREQHZPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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